molecular formula C11H10ClN3O2 B3363229 1-(3-chlorophenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1017457-41-8

1-(3-chlorophenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B3363229
CAS No.: 1017457-41-8
M. Wt: 251.67 g/mol
InChI Key: NQNXBQKWFGLUPK-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid (: 1017457-41-8 ) is a chemical compound of significant interest in scientific research and development, particularly within medicinal chemistry. This compound features the 1,2,3-triazole skeleton, a privileged scaffold in drug discovery known for its metabolic stability, ability to form multiple hydrogen bonds, and serving as a bioisostere for amide bonds . The structure incorporates a 3-chlorophenyl substituent and an ethyl group, which can enhance lipophilicity and facilitate passage across cell membranes, alongside a carboxylic acid functionality that offers a versatile handle for further synthetic modification or for coordination in metal complexes . While specific biological data for this exact molecule may be limited, 1,2,3-triazole-4-carboxylic acid derivatives are actively investigated as valuable building blocks for novel anticancer agents . Furthermore, closely related 1H-1,2,3-triazole-4-carboxamide analogs have been structurally optimized to function as potent and selective inverse agonists and antagonists of the Pregnane X Receptor (PXR), a key regulator of drug metabolism . This suggests potential application in mitigating adverse drug-drug interactions. The carboxylic acid group also makes this compound a candidate for use as a ligand in synthesizing coordination polymers and metal-organic frameworks (MOFs) . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are encouraged to consult the available scientific literature for comprehensive safety data before handling.

Properties

IUPAC Name

1-(3-chlorophenyl)-5-ethyltriazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O2/c1-2-9-10(11(16)17)13-14-15(9)8-5-3-4-7(12)6-8/h3-6H,2H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQNXBQKWFGLUPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=NN1C2=CC(=CC=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017457-41-8
Record name 1-(3-chlorophenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid
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Biological Activity

1-(3-chlorophenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid (CAS No. 1017457-41-8) is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

The molecular formula for this compound is C11H10ClN3O2, with a molecular weight of 251.67 g/mol. The compound features a triazole ring, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer properties of triazole derivatives. Specifically, compounds with a triazole core have shown promising results against various cancer cell lines. For instance:

  • Cytotoxicity Assays : The compound was evaluated for its cytotoxic effects on several cancer cell lines, including HepG2 (hepatocellular carcinoma) and A549 (lung carcinoma). The results indicated significant inhibitory activity with IC50 values comparable to established drugs like Sorafenib (IC50 = 5.97 µM) .

Table 1: Cytotoxicity of this compound against Cancer Cell Lines

Cell LineIC50 (µM)Reference
HepG25.02
A5499.81
MOLT-320.95
HL-609.88

The selectivity index (SI) was also calculated to assess the safety profile of the compound compared to normal cells.

The mechanism by which this compound exerts its biological effects is believed to involve interaction with key molecular targets within cells. The triazole moiety can coordinate with metal ions and form hydrogen bonds with biological macromolecules, influencing enzyme activity and cellular processes .

Case Studies

A notable case study involved the synthesis and evaluation of various triazole analogs that included the core structure found in this compound. These studies revealed that modifications to the phenyl group significantly impacted the compounds' anticancer efficacy and selectivity towards cancer cells over normal cells .

Scientific Research Applications

1-(3-Chlorophenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid exhibits a range of biological activities:

Antimicrobial Activity

Triazole derivatives are recognized for their antimicrobial properties. Research indicates that this compound shows significant activity against various bacterial strains. A study reported the following zone of inhibition against selected microorganisms:

MicroorganismActivity (Zone of Inhibition)
Staphylococcus aureusModerate
Escherichia coliModerate
Enterococcus faecalisWeak
Bacillus cereusModerate

The mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential enzyme activity necessary for growth.

Antifungal Activity

Triazoles are widely used as antifungal agents. The compound has shown efficacy against several fungal pathogens by inhibiting ergosterol synthesis, a critical component of fungal cell membranes. This action makes it a candidate for developing antifungal therapies.

Anticancer Potential

Recent studies have explored the anticancer properties of triazole derivatives. The compound may inhibit specific enzymes involved in cancer cell proliferation and survival, making it a subject of interest in cancer research.

Applications in Medicinal Chemistry

The unique structure of this compound allows it to serve multiple roles in medicinal chemistry:

  • Drug Development: Its ability to interact with various biological targets positions it as a potential lead compound for drug discovery.
  • Enzyme Inhibition Studies: The compound's interactions with metalloenzymes can be studied to understand its mechanism of action in biological systems.

Agricultural Applications

The antimicrobial and antifungal properties of this triazole derivative suggest potential applications in agriculture:

  • Fungicides: Its efficacy against fungal pathogens can be harnessed to develop new fungicides that are effective yet environmentally friendly.
  • Plant Growth Regulators: Research into its effects on plant physiology could lead to applications as growth regulators or protectants against plant diseases.

Case Studies

Several case studies have highlighted the applications of triazole derivatives similar to this compound:

  • Antimicrobial Efficacy: A study demonstrated that triazole compounds significantly inhibited the growth of resistant bacterial strains, showcasing their potential as alternative antimicrobial agents.
  • Fungicidal Activity: Research on related triazoles revealed their effectiveness in controlling fungal infections in crops, leading to increased yields and reduced reliance on traditional fungicides.
  • Cancer Research: Investigations into the structure-activity relationships (SAR) of triazole derivatives have identified key modifications that enhance anticancer activity, paving the way for new therapeutic agents.

Chemical Reactions Analysis

Carboxylic Acid Functionalization

The carboxylic acid group at position 4 enables classic acid-derived reactions:

Esterification

Reaction with alcohols (e.g., methanol, ethanol) under acidic catalysis (e.g., concentrated H₂SO₄) produces esters. For example:

C11H10ClN3O2+CH3OHH+C12H12ClN3O2+H2O\text{C}_{11}\text{H}_{10}\text{ClN}_3\text{O}_2 + \text{CH}_3\text{OH} \xrightarrow{\text{H}^+} \text{C}_{12}\text{H}_{12}\text{ClN}_3\text{O}_2 + \text{H}_2\text{O}

Methyl or ethyl esters are often intermediates for further derivatization in drug discovery .

Amidation

Coupling with amines via carbodiimide reagents (e.g., DCC/DMAP) yields amides:

C11H10ClN3O2+RNH2DCCC11H9ClN4O+H2O\text{C}_{11}\text{H}_{10}\text{ClN}_3\text{O}_2 + \text{RNH}_2 \xrightarrow{\text{DCC}} \text{C}_{11}\text{H}_9\text{ClN}_4\text{O} + \text{H}_2\text{O}

This is critical for modifying bioavailability in medicinal applications.

Triazole Ring Reactivity

The 1,2,3-triazole core participates in cycloadditions and substitutions:

Cycloaddition Reactions

The triazole’s electron-deficient nature allows [3+2] cycloadditions with alkynes or nitriles, forming fused heterocycles. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a key method for synthesizing analogues .

Halogenation and Substitution

Electrophilic substitution at position 5 (ethyl-substituted) is sterically hindered, but bromination or chlorination can occur at position 4 under radical conditions. The 3-chlorophenyl group directs meta-substitution patterns .

Methylation of Brominated Analogues

In mixed systems (e.g., 4-bromo-5-carboxylic acid derivatives), methyl iodide selectively reacts with the brominated triazole carboxylic acid to form methyl esters, enabling separation from non-brominated species :

C10H8BrClN3O2+CH3IC11H10BrClN3O2+HI\text{C}_{10}\text{H}_8\text{BrClN}_3\text{O}_2 + \text{CH}_3\text{I} \rightarrow \text{C}_{11}\text{H}_{10}\text{BrClN}_3\text{O}_2 + \text{HI}

Conditions: THF/DMF, 0–80°C, 5–48 hours .

Biological Interactions

The compound’s reactivity underpins its antimicrobial activity:

  • Protein Binding : Degrades bacterial proteins via covalent interactions (e.g., nucleophilic attack on thiol groups) .

  • DNA Interaction : Indirect effects through reactive oxygen species (ROS) generation, though no direct DNA cleavage is observed .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Evidence Source
1-(3-Chlorophenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid 3-Cl-C₆H₄ (1), -C₂H₅ (5), -COOH (4) C₁₁H₁₀ClN₃O₂ 251.67 Predicted CCS: 153.0–167.0 Ų
1-(2,4-Dimethylphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid 2,4-(CH₃)₂-C₆H₃ (1), -C₂H₅ (5), -COOH (4) C₁₃H₁₅N₃O₂ 245.28 Increased hydrophobicity due to methyl groups
1-(3-Chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid 3-Cl,4-F-C₆H₃ (1), -CH₃ (5), -COOH (4) C₁₀H₇ClFN₃O₂ 255.64 Enhanced lipophilicity (Cl/F synergy)
1-(3-Chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid 3-Cl,4-OCH₃-C₆H₃ (1), -CH₃ (5), -COOH (4) C₁₁H₁₀ClN₃O₃ 267.67 Electron-donating OCH₃ alters reactivity
1-[4-Chloro-3-(trifluoromethyl)phenyl]-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid 4-Cl,3-CF₃-C₆H₃ (1), -C₂H₅ (5), -COOH (4) C₁₂H₁₀ClF₃N₃O₂ 313.68 Strong electron-withdrawing CF₃ group

Key Differences and Implications:

Fluorine () and trifluoromethyl () substituents enhance lipophilicity and metabolic stability, critical for drug design .

Methoxy groups () increase polarity, which may improve solubility but reduce membrane permeability .

This suggests that substituents like ethyl (vs. formyl) may stabilize the triazole core against tautomeric shifts .

The ethyl group in the target compound may enhance binding affinity compared to methyl-substituted analogs .

Q & A

Basic: How can researchers optimize the synthesis of 1-(3-chlorophenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid?

Methodological Answer:
The synthesis of triazole derivatives often involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution reactions. For example, describes a nucleophilic reaction using K₂CO₃ as a base to form pyrazole-carbaldehyde intermediates. Similarly, cyclization reactions under reflux conditions with ethyl chloroformate or acetic anhydride can be adapted to introduce the carboxylic acid moiety . Optimize reaction parameters (e.g., solvent polarity, temperature, catalyst loading) using design-of-experiment (DoE) approaches to enhance yield. Purification via recrystallization or column chromatography is recommended to isolate the final product.

Basic: What spectroscopic and crystallographic methods are critical for confirming the structure of this compound?

Methodological Answer:

  • Spectroscopy: Use 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to confirm the triazole ring, ethyl group, and chlorophenyl substituent. Compare chemical shifts with similar compounds (e.g., 1-ethyl-1H-1,2,3-triazole-5-carboxylic acid in ). IR spectroscopy can validate the carboxylic acid (-COOH) stretching (~1700 cm1^{-1}) .
  • Crystallography: Employ single-crystal X-ray diffraction with SHELXL ( ) for absolute configuration determination. Refinement protocols in SHELXTL or WinGX ( ) resolve anisotropic displacement parameters and hydrogen bonding networks .

Advanced: How can researchers design assays to evaluate the antitumor potential of this compound?

Methodological Answer:
Based on , which highlights triazole-carboxylic acids as c-Met kinase inhibitors:

  • Cell-Based Assays: Test cytotoxicity against NCI-H522 (lung cancer), MCF-7 (breast cancer), and HepG2 (liver cancer) cell lines using MTT or ATP-luminescence assays. Include positive controls (e.g., staurosporine) and dose-response curves (IC50_{50} determination).
  • Enzymatic Assays: Use recombinant c-Met kinase in ADP-Glo™ assays to measure inhibition. Validate selectivity against related kinases (e.g., EGFR, VEGFR) .

Advanced: What computational strategies can predict binding interactions between this compound and therapeutic targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with c-Met kinase (PDB: 3LQ8). Focus on the triazole ring’s coordination with Mg2+^{2+} in the ATP-binding pocket.
  • MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and hydrogen-bond occupancy .

Advanced: How should researchers address discrepancies in biological activity data across cell lines?

Methodological Answer:
Discrepancies (e.g., variable growth inhibition in ) may arise from cell line heterogeneity or off-target effects. Validate findings via:

  • Orthogonal Assays: Combine ATP-based viability assays with caspase-3/7 apoptosis assays.
  • Transcriptomics: Perform RNA-seq to identify differentially expressed genes post-treatment.
  • Pharmacokinetic Studies: Assess compound stability in cell culture media to rule out degradation artifacts .

Advanced: What challenges arise during crystallographic refinement of this compound, and how can they be resolved?

Methodological Answer:
Challenges include twinning, disorder in the ethyl/chlorophenyl groups, and weak diffraction. Solutions:

  • SHELXL Tweaks: Use TWIN/BASF commands for twinned data ( ).
  • Disorder Modeling: Split occupancy of disordered atoms and apply restraints (DFIX, ISOR).
  • High-Resolution Data: Collect data at synchrotron sources (λ = 0.7–1.0 Å) to improve resolution (<1.0 Å) .

Advanced: How can structure-activity relationship (SAR) studies guide functionalization of this compound?

Methodological Answer:

  • Substituent Variation: Replace the 3-chlorophenyl group with 4-fluorophenyl ( ) or pyridyl groups () to modulate lipophilicity.
  • Carboxylic Acid Bioisosteres: Substitute -COOH with tetrazole ( ) to enhance bioavailability.
  • In Silico Screening: Use QSAR models to predict activity of derivatives before synthesis .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-chlorophenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
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1-(3-chlorophenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid

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